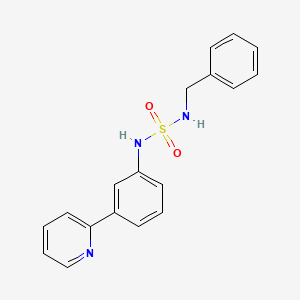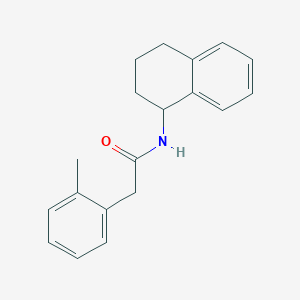
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide, also known as BPS, is a sulfamide compound that has been studied for its potential applications in scientific research. BPS has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of experiments. In
Mécanisme D'action
The mechanism of action of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase (CA) enzymes. CA enzymes are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. By inhibiting CA enzymes, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide may disrupt these processes and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to have a range of biochemical and physiological effects. In addition to its potential applications in cancer treatment and neurodegenerative diseases, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to have anti-inflammatory and anti-angiogenic effects. Additionally, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use in antimicrobial therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is its potential for use in a variety of scientific research fields. Its ability to inhibit cancer cell growth, neuroprotective effects, and antimicrobial properties make it a promising candidate for use in a variety of experiments. However, one limitation of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide is its potential toxicity. Studies have shown that N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide can be toxic to certain cell types, and further research is needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide in vivo and its potential for use in combination with other cancer treatments. Additionally, further research is needed to determine the safety and efficacy of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide in neurodegenerative diseases and antimicrobial therapies.
Méthodes De Synthèse
The synthesis of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide involves the reaction of benzylamine with 3-pyridin-2-ylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide. The purity of the resulting compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been studied for its potential applications in a variety of scientific research fields. One area of research that has shown promise is cancer treatment. N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for use in cancer therapy. Additionally, N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide has been studied for its potential applications in neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
N-(benzylsulfamoyl)-3-pyridin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,20-14-15-7-2-1-3-8-15)21-17-10-6-9-16(13-17)18-11-4-5-12-19-18/h1-13,20-21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEASFXUGJEBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=CC=CC(=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N'-(3-pyridin-2-ylphenyl)sulfamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)